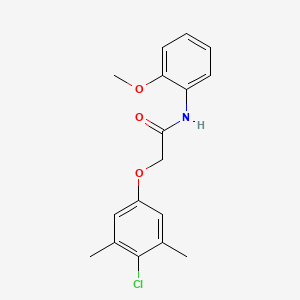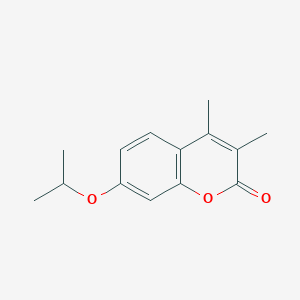
2-chloro-N-(3,4-difluorophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3,4-difluorophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide is a synthetic compound that belongs to the class of sulfonamide drugs. It is commonly referred to as DPC 423 and is primarily used in scientific research to explore its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of DPC 423 is not fully understood, but it is believed to work by inhibiting the activity of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in cells and plays a role in various physiological processes, including respiration, bone resorption, and acid-base balance. By inhibiting carbonic anhydrase, DPC 423 may alter these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
DPC 423 has been shown to have a range of biochemical and physiological effects in various studies. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, DPC 423 has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and repair. These effects suggest that DPC 423 may have potential as a treatment for inflammatory conditions and tissue damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPC 423 in lab experiments is its high potency and selectivity for carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using DPC 423 is its potential toxicity, as it has been shown to cause liver damage in some animal studies. In addition, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for research on DPC 423. One area of interest is its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further studies are needed to determine its efficacy and safety as a cancer treatment in humans. In addition, research on the mechanism of action of DPC 423 may lead to the development of new drugs that target carbonic anhydrase and other related enzymes. Finally, studies on the pharmacokinetics and pharmacodynamics of DPC 423 may help to optimize its therapeutic use and minimize potential side effects.
Synthesis Methods
The synthesis of DPC 423 involves several steps, including the reaction of 3,4-difluoroaniline with 2-chlorobenzoyl chloride to form 2-chloro-N-(3,4-difluorophenyl)benzamide. This intermediate is then reacted with pyrrolidine-1-sulfonyl chloride to form the final product, 2-chloro-N-(3,4-difluorophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. The compound is then purified using chromatography techniques to obtain a high-purity product.
Scientific Research Applications
DPC 423 is primarily used in scientific research to explore its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. In addition, DPC 423 has been shown to have potential as a treatment for cancer, as it inhibits the growth of cancer cells and promotes apoptosis.
properties
IUPAC Name |
2-chloro-N-(3,4-difluorophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3S/c18-14-5-4-12(26(24,25)22-7-1-2-8-22)10-13(14)17(23)21-11-3-6-15(19)16(20)9-11/h3-6,9-10H,1-2,7-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAIQRXTDSWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)

![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)
![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![3-{[(2-ethyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5712682.png)
![(2-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5712694.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5712696.png)

![3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid](/img/structure/B5712707.png)

![3-[2-(3,4-dimethylphenyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5712718.png)
![benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)
![N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5712740.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5712747.png)